6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
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Overview
Description
6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a quinazoline derivative that has been shown to have potential therapeutic applications in various diseases.
Scientific Research Applications
- Key Compounds : Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, as well as compound 7e from Series-II, exhibited significant activity against M. tuberculosis H37Ra with IC50 values ranging from 1.35 to 2.18 μM. Some compounds also demonstrated low cytotoxicity to human cells .
- Research Findings : Indole derivatives, including those related to our compound, have been investigated for their anti-HIV-1 activity. While specific studies on this compound are limited, its structural features warrant further exploration in the context of HIV-1 inhibition .
- Research Findings : A series of 4-nitrophenylpiperazine derivatives, including our compound, were designed and synthesized as potential tyrosinase inhibitors. Comprehensive characterization and molecular docking studies suggest their potential in modulating tyrosinase activity .
Anti-Tubercular Activity
Anti-HIV-1 Potential
Tyrosinase Inhibition
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is suggested that similar compounds interact with their targets and induce changes that lead to their anti-tubercular activity .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit anti-tubercular activity, suggesting they may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
properties
IUPAC Name |
6-chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2/c25-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)27-24(26-22)29-14-12-28(13-15-29)19-7-9-20(10-8-19)30(31)32/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMRYPJHPWTMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
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